2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-12-19(27-4)20(13-15(14)2)28(25,26)22-17-8-9-18(16(3)11-17)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKCNCZXGVMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Sulfonamide moiety : Imparts antibacterial and anticancer properties.
- Piperidine ring : Contributes to its pharmacological profile.
- Methoxy and methyl groups : Enhance lipophilicity and bioavailability.
Anticancer Effects
Recent studies have highlighted the compound's significant anticancer activity across various cancer cell lines. Notable findings include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the subG0 phase, indicating a potential for apoptosis induction in cancer cells. In a study involving gastric adenocarcinoma (AGS) cells, treatment resulted in a significant increase in late apoptotic cells at concentrations above 5 µg/mL, with viability dropping from 91.29% to 26.26% at 10 µg/mL .
- Mitochondrial Membrane Depolarization : The compound caused depolarization of the mitochondrial membrane, which is a critical event in the intrinsic pathway of apoptosis. This effect was quantified with a marked increase in depolarized/live cell ratios compared to control groups .
The mechanisms underlying the biological activity of this compound include:
- Caspase Activation : The compound significantly activates caspases -8 and -9, which are crucial for executing apoptosis through both extrinsic and intrinsic pathways. In treated AGS cells, relative activities of caspases increased notably with higher concentrations of the compound .
- Inhibition of Tumor Growth : Molecular docking studies suggest that this compound may inhibit cysteine cathepsins (Cat L and Cat K), which are implicated in tumor growth and metastasis .
Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer effects of various derivatives related to our compound. The results indicated IC50 values ranging from 0.60 to 19.99 µM against different cancer cell lines, with the most active derivative showing an IC50 of 0.60 µM against HCT-116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.60 |
| Compound B | MCF-7 | 0.89 |
| Compound C | AGS | 0.79 |
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into the apoptotic effects induced by this compound. It was found that treatment led to significant activation of caspases, suggesting dual pathways of apoptosis activation:
| Concentration (µg/mL) | Caspase-8 Activity | Caspase-9 Activity |
|---|---|---|
| 1 | 1.16 ± 0.15 | 0.85 ± 0.03 |
| 5 | 3.53 ± 0.33 | 4.54 ± 0.20 |
| 10 | 3.39 ± 0.28 | 4.50 ± 0.14 |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares a benzenesulfonamide core with multiple derivatives reported in the literature. Key structural variations among analogs include:
A. Substituents on the Benzene Ring
- Methoxy and Methyl Groups: The 2-methoxy-4,5-dimethyl substitution pattern is distinct from analogs like 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide (), which features a fused isothiazolidinone ring.
B. Sulfonamide-Linked Substituents
- Oxopiperidine vs. Oxazolidinone: The 2-oxopiperidin-1-yl group in the target compound differs from the 2-oxooxazolidin-3-yl moiety in N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide (). Oxazolidinone analogs exhibit higher metabolic stability due to their rigid heterocyclic structure .
- Pyridine/Pyrimidine Derivatives : Compounds such as 2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide () incorporate pyrimidine rings, which may improve solubility and hydrogen-bonding interactions .
Physicochemical and Pharmacokinetic Implications
A. Molecular Weight and Lipophilicity
- The target compound’s molecular weight is estimated to be ~450–500 g/mol, comparable to analogs like N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (MW: 495.7, ).
- Substituents such as trifluoromethyl groups () increase lipophilicity (LogP ~4–5), whereas pyridinyl or pyrimidinyl groups () may enhance aqueous solubility .
B. Bioactivity Considerations
- In contrast, rigid analogs like 3-(2-benzothiazolyl)-4,5-dimethoxy-N-(3-(4-phenylpiperidinyl)propyl)benzenesulfonamide () may exhibit stronger target affinity due to reduced entropy loss upon binding .
Data Tables of Comparable Compounds
*Estimated based on structural analysis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this sulfonamide compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, hydrogenation steps using Pd/C catalysts under H₂ atmosphere (e.g., 4 hours at room temperature) can enhance intermediate reduction efficiency . Purification via flash column chromatography (e.g., using DCM/EtOAC gradients) is critical for isolating the target compound from byproducts . Reaction solvent polarity and catalyst loading (e.g., 10 wt% Pd/C) should be systematically varied to balance yield and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substituent positions and aromatic protons), IR (to identify sulfonamide S=O stretches ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) is essential . For example, ¹H NMR in CDCl₃ can resolve methoxy and methyl protons, while IR confirms the 2-oxopiperidin carbonyl (~1680 cm⁻¹) . Fluorescence spectroscopy (λmax ~255 nm) may also assess electronic properties .
Q. How is the crystal structure of this compound determined to confirm its molecular configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization in solvents like methanol or DCM, followed by data collection (Mo-Kα radiation, θ range 2.5–28.3°), enables precise determination of bond angles, torsion angles, and hydrogen bonding . Refinement software (e.g., SHELXL) resolves disorder in flexible groups like the oxopiperidin ring .
Q. What strategies mitigate solubility challenges during biological assay formulation?
- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80). Spectrofluorometric studies in varying solvent systems (e.g., methanol vs. PBS) reveal polarity-dependent fluorescence intensity, guiding formulation design . Pre-formulation assays (e.g., dynamic light scattering) assess colloidal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?
- Methodological Answer : Systematic substitution of the benzenesulfonamide core (e.g., replacing methoxy with halogens) or modifying the oxopiperidin moiety (e.g., introducing sp³-hybridized carbons) can probe steric and electronic effects . Biological assays (e.g., enzyme inhibition) coupled with molecular docking (e.g., AutoDock Vina) identify key binding interactions. Comparative analysis of IC₅₀ values across derivatives quantifies SAR trends .
Q. How should researchers address contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or HPLC peaks) require cross-validation. For example, unexpected byproducts may arise from incomplete hydrogenation or sulfonylation steps; repeating reactions under inert atmospheres or varying stoichiometry (e.g., excess p-toluenesulfonyl chloride) minimizes side reactions . LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in complex spectra .
Q. What experimental approaches probe the reactivity of the oxopiperidin moiety under acidic/basic conditions?
- Methodological Answer : Hydrolysis studies (e.g., refluxing in 1M HCl or NaOH) monitor ring-opening kinetics via TLC or HPLC. The 2-oxopiperidin group’s stability in physiological buffers (pH 7.4) is critical for drug design; mass spectrometry tracks degradation products like piperidin-2-one derivatives .
Q. How can copolymerization strategies integrate this sulfonamide into advanced materials?
- Methodological Answer : While direct evidence is limited, analogous sulfonamides have been copolymerized with monomers like DMDAAC for polycationic applications (e.g., dye-fixatives). Radical initiators (e.g., ammonium persulfate) and controlled molar ratios optimize copolymer properties (e.g., charge density) . Thermal analysis (TGA/DSC) and ζ-potential measurements validate material stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
